Pyridazine-4-carboxamide
Overview
Description
Pyridazine-4-carboxamide is a compound with the molecular formula C5H5N3O . It has a molecular weight of 123.11 g/mol . The IUPAC name for this compound is pyridazine-4-carboxamide .
Molecular Structure Analysis
The molecular structure of Pyridazine-4-carboxamide consists of a pyridazine ring with a carboxamide group attached at the 4-position . The InChI code for this compound is InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) .
Physical And Chemical Properties Analysis
Pyridazine-4-carboxamide has several computed properties. It has a molecular weight of 123.11 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 123.043261792 g/mol . The topological polar surface area is 68.9 Ų .
Scientific Research Applications
Bioisosteric Replacement and Functional Surrogates
Pyridazines, including Pyridazine-4-carboxamide, have been highlighted for their potential as bioisosteric replacements for phenyl rings in drug molecules. This substitution can lead to diaza analogs with more interaction possibilities and improved properties such as lower Log P values and better crystalline salts. Pyridazines' ability to act as functional surrogates, where aminopyridazines can be used as carboxamide and amine surrogates, further emphasizes their versatility in medicinal chemistry (Wermuth, 2011).
Antibacterial and Antifungal Properties
Research on pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, including those related to Pyridazine-4-carboxamide, has shown notable antibacterial and antifungal activities. These compounds have been tested against various Gram-positive and Gram-negative bacterial strains, demonstrating significant antimicrobial properties (Othman & Hussein, 2020).
Cholinesterase Inhibition
Carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring, closely related to Pyridazine-4-carboxamide, have been synthesized and evaluated for their inhibitory potential on acetylcholinesterase and butyrylcholinesterase. These compounds have shown selective inhibition properties, with potential implications for treating conditions like Alzheimer's disease (Kilic et al., 2018).
Herbicidal Activities
Some pyridazine derivatives, including those structurally related to Pyridazine-4-carboxamide, have been investigated for their herbicidal activities. These compounds have demonstrated effectiveness in inhibiting chlorophyll in certain plants and show promise as commercial bleaching herbicides (Xu et al., 2008).
Antiviral Drug Discovery
Pyridazine-4-carboxamide and its derivatives have been part of the narrative in antiviral drug discovery. They are involved in the development of novel compounds targeting various viral infections, demonstrating the potential of pyridazine derivatives in treating a range of viral diseases (De Clercq, 2009).
Future Directions
properties
IUPAC Name |
pyridazine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBGCSXVYUDDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448276 | |
Record name | Pyridazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-4-carboxamide | |
CAS RN |
88511-47-1 | |
Record name | Pyridazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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